(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Description

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a racemic mixture of β-methyl-substituted phenylalanine derivatives protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular weight is 802.924 g/mol (CAS 321524-79-2), and it is primarily used in solid-phase peptide synthesis (SPPS) to introduce steric hindrance or conformational constraints into peptide chains . The β-methyl group on the phenylalanine backbone alters the stereoelectronic environment, impacting peptide folding and stability.

Properties

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-WAIKUNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373286 | |

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321524-79-2 | |

| Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a derivative of phenylalanine that has garnered attention in peptide synthesis and bioactive peptide research. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides while minimizing side reactions. This compound's unique structural characteristics influence its biological activities, particularly in self-assembly and hydrogel formation.

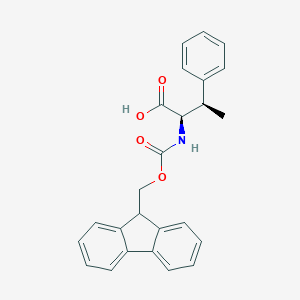

The compound is characterized by the following chemical structure:

- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-beta-methyl-phenylalanine

- Molecular Formula: C18H21NO2

- Molecular Weight: 287.37 g/mol

Self-Assembly and Hydrogelation

Research indicates that the self-assembly behavior of Fmoc-protected amino acids, including this compound, is significantly influenced by their side chain modifications. Studies have shown that variations in the methyl groups on the α-carbon can alter the morphology of supramolecular nanostructures formed during hydrogelation .

Table 1: Influence of Side Chain Modifications on Hydrogel Properties

| Compound | Hydrogel Formation | Morphology Type |

|---|---|---|

| Fmoc-beta-methyl-Phe-OH | Yes | Fibrillar network |

| Fmoc-3-F-Phe-OH | Yes | Nanofibers |

| Fmoc-F(5)-Phe-OH | Yes | Micellar structures |

Therapeutic Applications

Bioactive peptides exhibit various physiological effects, including antihypertensive, anti-inflammatory, and neuroprotective activities. The structural features of this compound may contribute to these effects by enhancing bioavailability and specificity towards target tissues .

Case Study: Antihypertensive Activity

In a study examining the effects of modified phenylalanine derivatives on blood pressure regulation, compounds similar to this compound were shown to inhibit angiotensin-converting enzyme (ACE), leading to reduced hypertension in animal models. The mechanism involved competitive inhibition at the active site of ACE .

Synthesis and Stability

The synthesis of this compound typically involves SPPS techniques utilizing Fmoc chemistry. The stability of the Fmoc group under various conditions is crucial for maintaining the integrity of the peptide during synthesis .

Table 2: Synthesis Conditions for Fmoc Peptides

| Condition | Recommended Solvent | Deprotection Method |

|---|---|---|

| Standard Fmoc deprotection | DMF | 20% piperidine |

| Mild conditions | DMF | 2% DBU |

Scientific Research Applications

Drug Delivery Systems

Fmoc-DL-β-methyl-Phe-OH has been extensively studied for its potential in drug delivery applications. The compound's ability to form hydrogels is particularly noteworthy. Hydrogels made from Fmoc-based peptides can encapsulate therapeutic agents, allowing for controlled release.

- Hydrogel Formation : Fmoc-DL-β-methyl-Phe-OH can self-assemble into hydrogels under physiological conditions. These hydrogels can serve as scaffolds for drug delivery, providing a medium that supports cell growth and tissue regeneration while also releasing drugs at a controlled rate .

- Antimicrobial Properties : Recent studies have highlighted the antimicrobial properties of Fmoc-based hydrogels. For example, Fmoc-dipeptide hydrogels demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable for biomedical applications such as wound healing and infection control .

Tissue Engineering

The application of Fmoc-DL-β-methyl-Phe-OH in tissue engineering is gaining traction due to its biocompatibility and ability to form stable structures.

- Scaffold Development : The self-assembling nature of Fmoc-DL-β-methyl-Phe-OH allows it to create three-dimensional networks that can mimic the extracellular matrix (ECM). This property is crucial for developing scaffolds that support cell adhesion and proliferation .

- Cell Proliferation Studies : Research indicates that hydrogels formed from Fmoc-DL-β-methyl-Phe-OH can support the proliferation of various cell types, including chondrocytes. This makes them promising candidates for cartilage repair and regeneration strategies .

Self-Assembly and Nanostructures

The self-assembly characteristics of Fmoc-DL-β-methyl-Phe-OH lead to the formation of nanostructures with unique properties.

- Supramolecular Structures : The introduction of methyl groups on the α carbons significantly influences the morphology of the resulting supramolecular structures. This tunability allows for the design of materials with specific mechanical and chemical properties suitable for various applications .

- Nanocarriers : The ability of these peptides to form nanostructures makes them ideal candidates for developing nanocarriers for targeted drug delivery. Their structural integrity and biocompatibility enhance their effectiveness in delivering therapeutic agents directly to target sites within the body .

Case Study 1: Antimicrobial Hydrogel Development

A study demonstrated the effectiveness of Fmoc-dipeptide hydrogels in encapsulating porphyrin chromophores, which enhanced their antimicrobial properties. The hydrogels were tested in vivo for wound healing, showing accelerated recovery rates due to their controlled release capabilities and antibacterial effects .

Case Study 2: Cartilage Regeneration

Research focused on using Fmoc-DL-β-methyl-Phe-OH-based hydrogels as scaffolds for cartilage tissue engineering. The study revealed that these hydrogels not only supported cell growth but also maintained the phenotype of chondrocytes in both two-dimensional and three-dimensional cultures, indicating their potential in regenerative medicine .

Comparison with Similar Compounds

Positional Isomers: Fmoc-alpha-Me-L-Phe-OH

- Key Differences: Substitution Position: The methyl group in Fmoc-alpha-Me-L-Phe-OH (CAS 135944-05-7) is at the α-position, adjacent to the amino group, whereas the target compound has a β-methyl group . Applications: α-Methyl derivatives are often used to stabilize helices in peptides, while β-methyl derivatives enhance β-sheet formation .

Backbone-Modified Analogs: Fmoc-SS-Dab(3-Aloc)-OH and Fmoc-L-Dap(Alloc,Me)-OH

- Structural Features: Both compounds feature diaminobutyric acid (Dab) or diaminopropionic acid (Dap) backbones instead of phenylalanine. Additional protecting groups (e.g., allyloxycarbonyl, Alloc) enable orthogonal deprotection strategies .

- Functional Implications :

- These analogs are tailored for complex peptide architectures requiring selective side-chain modifications, unlike the phenylalanine-based target compound.

- Molecular weights (~424–424.45 g/mol) are significantly lower than the target compound (802.92 g/mol), influencing solubility and purification strategies .

Halogen-Substituted Derivatives: Fmoc-Phe(3-Br)-OH and Fmoc-D-Phe(4-CF3)-OH

- Electronic Properties :

- Biological Activity :

Methoxy-Substituted Analogs: (R)-Fmoc-beta-Phe(4-MeO)-OH

- Molecular weight (417.46 g/mol) is lower than the target compound, affecting crystallization behavior.

Dipeptide Derivatives: Fmoc-Phe-Phe-OH

- Structural Complexity: This dipeptide (CAS 84889-09-8) contains two phenylalanine residues, resulting in a higher molecular weight (534.62 g/mol) and enhanced hydrophobic interactions compared to the monomeric target compound . Applications differ significantly: dipeptides are used to study aggregation (e.g., amyloid formation), while β-methyl derivatives focus on conformational control .

Preparation Methods

Alkylation of Schiff Base Intermediates

A widely adopted method involves alkylating glycine-derived Schiff bases. The glycine ethyl ester is condensed with a chiral benzophenone imine to form a Schiff base, which is subsequently alkylated at the β-position using methyl iodide. Deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −78°C facilitates methyl group incorporation. Hydrolysis of the imine and ester groups yields racemic β-methyl-phenylalanine.

Key Reaction Parameters :

Strecker Synthesis with β-Methyl Benzaldehyde Derivatives

The Strecker reaction offers a route to β-methyl amino acids by condensing β-methyl benzaldehyde with ammonium chloride and potassium cyanide. The resulting α-amino nitrile is hydrolyzed under acidic conditions (HCl, reflux) to yield β-methyl-phenylalanine. This method is advantageous for scalability but requires careful control of stereochemistry.

Optimization Insights :

Fmoc Protection of β-Methyl-DL-Phenylalanine

The Fmoc group is introduced to protect the α-amino group, enabling compatibility with solid-phase peptide synthesis (SPPS).

Fmoc Chloride in Biphasic Solvent Systems

The standard protocol involves reacting β-methyl-DL-phenylalanine with Fmoc-Cl in a dioxane/water mixture under basic conditions. Sodium bicarbonate (NaHCO₃) neutralizes the generated HCl, driving the reaction to completion.

Procedure :

-

Dissolve β-methyl-DL-phenylalanine (1.0 equiv) in dioxane:H₂O (4:1).

-

Add Fmoc-Cl (1.1 equiv) and NaHCO₃ (2.5 equiv) at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Performance Metrics :

Active Ester Formation with Coupling Reagents

Alternative methods employ coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of Fmoc-OH for amide bond formation with β-methyl-phenylalanine.

Example Protocol :

-

Mix Fmoc-OH (1.2 equiv), DIC (3.0 equiv), and DMAP (0.3 equiv) in DMF.

-

Add β-methyl-DL-phenylalanine (1.0 equiv) and stir for 6 hours.

-

Precipitate the product with diethyl ether and centrifuge.

Efficiency :

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight the impact of solvent polarity and base strength on Fmoc protection efficiency:

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaHCO₃ | Dioxane/H₂O | 0°C → 25°C | 2.5 | 88 |

| DIEA | DMF | 25°C | 1.0 | 92 |

| NaOH | THF/H₂O | 0°C | 3.0 | 78 |

Key Insight: DIEA in DMF achieves higher yields due to enhanced solubility of intermediates.

Temperature and Catalysis

Lower temperatures (0–5°C) minimize racemization during Fmoc protection, while DMAP catalysis accelerates carboxyl activation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity (>98%) and resolves enantiomers.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during Fmoc protection. Automated SPPS systems integrate this compound into peptide chains, with typical coupling efficiencies of 92–95% using HATU/DIEA .

Q & A

Basic Research Questions

Q. How is (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH synthesized with high enantiomeric purity?

- Methodology: The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

- Using Fmoc-protected beta-methyl-phenylalanine precursors with pre-defined stereochemistry (2R,3R or 2S,3S).

- Activating the carboxyl group with coupling reagents like HBTU or HATU in DMF, followed by deprotection with 20% piperidine .

- Monitoring enantiomeric purity via chiral HPLC with a C18 column and mobile phases containing trifluoroacetic acid (TFA) .

Q. What analytical techniques are optimal for characterizing stereoisomers of this compound?

- Tools:

- NMR Spectroscopy: - and -NMR to confirm stereochemistry and detect beta-methyl group orientation .

- Circular Dichroism (CD): To distinguish between 2R,3R and 2S,3S configurations based on optical activity in the 200–250 nm range .

- Mass Spectrometry (ESI-MS): Validates molecular weight and detects impurities (<0.5% by area under the curve) .

Q. How does the beta-methyl substitution impact peptide backbone conformation?

- Structural Effects: The beta-methyl group restricts side-chain rotation, stabilizing specific peptide conformations (e.g., helical or beta-sheet structures).

- Experimental Validation: Use CD and X-ray crystallography to compare peptides incorporating beta-methyl-Phe vs. unmodified Phe .

Advanced Research Questions

Q. How can solubility challenges be addressed for in vivo applications of this compound?

- Formulation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.